1-Isopropylpiperazin-2-one hydrochloride
Overview
Description
1-Isopropylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound is known for its potential use in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazin-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isopropylamine with piperazine-2-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.
Scientific Research Applications
1-Isopropylpiperazin-2-one hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a tool to study biological processes or as a potential therapeutic agent. In medicine, it has potential applications in drug development, particularly in the design of new pharmaceuticals. In industry, it can be used as an intermediate in the production of various chemical products.
Mechanism of Action
1-Isopropylpiperazin-2-one hydrochloride can be compared with other similar compounds, such as piperazine, isopropylamine, and various piperazine derivatives These compounds share structural similarities but may differ in their chemical properties and applications For example, piperazine itself is a well-known compound used in a wide range of applications, while isopropylamine is a simpler amine used in organic synthesis
Comparison with Similar Compounds
Piperazine
Isopropylamine
Piperazine-2-one
Other piperazine derivatives
This comprehensive overview provides a detailed understanding of 1-Isopropylpiperazin-2-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-propan-2-ylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)9-4-3-8-5-7(9)10;/h6,8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDYRWGLLLRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695821 | |
Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-58-0 | |
Record name | 2-Piperazinone, 1-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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